molecular formula C20H24BrN3O B2882372 2-bromo-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide CAS No. 1448125-40-3

2-bromo-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide

Cat. No. B2882372
CAS RN: 1448125-40-3
M. Wt: 402.336
InChI Key: LBKABLUOXVLGTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide is a chemical compound that has been of great interest to the scientific community due to its potential as a therapeutic agent. This compound has been found to have a wide range of biochemical and physiological effects, and its mechanism of action has been the subject of intense research.

Scientific Research Applications

Anticancer Activity

This compound has been synthesized and evaluated for its potential as an anticancer agent . It has shown inhibitory activity against various human cancer cell lines, including liver, breast, and leukemia cells. The compound’s efficacy is assessed using the MTT reduction assay, which measures cell viability .

Antiangiogenic Properties

The compound exhibits antiangiogenic effects, meaning it can inhibit the formation of new blood vessels. This is particularly important in cancer treatment as it can prevent tumors from receiving nutrients and oxygen necessary for their growth .

Antioxidant Effects

In the realm of antioxidant activity, this compound has been screened for its ability to scavenge different types of free radicals, including DPPH, hydroxyl, and superoxide radicals. Its antioxidant properties are compared with reference compounds like ascorbic acid .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the structural basis of the compound’s activity. These studies provide insights into how the compound interacts with biological targets, such as TNFα, which is associated with inflammatory responses .

Synthesis of Derivatives

The compound serves as a precursor for the synthesis of a variety of amide derivatives . These derivatives are then tested for their biological activities, expanding the potential applications of the original compound .

Study of Biological Processes

Due to its structural similarity to compounds that occur in biological processes, this compound can be used to study the role of cycloalkanes and indazole rings in living organisms. This can provide valuable information for the development of new drugs .

Drug Development

The compound’s ability to inhibit cell viability and angiogenesis makes it a candidate for further drug development. It could potentially lead to the creation of new medications for diseases where cell proliferation and blood vessel formation are factors .

Educational Research

In academic settings, the compound can be used for educational purposes to teach students about organic synthesis, compound naming, and the evaluation of biological activities. It serves as a practical example of how organic chemistry is applied in medicinal research .

properties

IUPAC Name

2-bromo-N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrN3O/c21-17-11-5-3-9-15(17)20(25)22-13-18-16-10-4-6-12-19(16)24(23-18)14-7-1-2-8-14/h3,5,9,11,14H,1-2,4,6-8,10,12-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKABLUOXVLGTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide

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